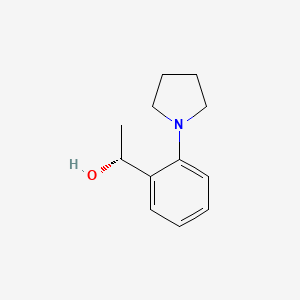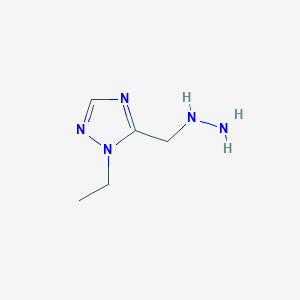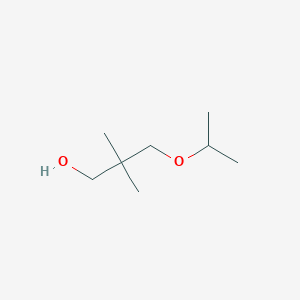
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs2CO3) to yield 2-aryl-5-alkyl-substituted oxazoles . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and efficient catalytic systems. For example, the use of magnetic nanocatalysts has been explored for the synthesis of oxazole derivatives, providing an eco-friendly and efficient approach .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino-substituted oxazoles.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or oxygen atoms within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, iodine for oxidation, and nickel catalysts for cyclization . Reaction conditions often involve mild temperatures and the use of polar or nonpolar solvents depending on the desired regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism by which 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its reactivity and potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Disubstituted Oxazoles: These compounds share a similar oxazole ring structure but differ in the substitution pattern.
Uniqueness
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H5ClN2O2 |
|---|---|
Peso molecular |
148.55 g/mol |
Nombre IUPAC |
2-amino-1,3-oxazole-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C4H4N2O2.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H |
Clave InChI |
CBPQIGPWXVHEHX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=N1)N)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)


![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)


![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)

